

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate

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An In-depth Technical Guide on Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate**, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. This document details its physicochemical properties, a validated synthesis protocol, and its potential applications in the field of drug discovery.

Core Molecular and Physical Properties

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative with a trifluoromethyl group, a feature often associated with enhanced metabolic stability and binding affinity in drug candidates. Its key quantitative data are summarized below for ease of reference.

| Property | Value |
|-------------------|--|
| Molecular Weight | 222.16 g/mol [1] [2] |
| Molecular Formula | C ₈ H ₉ F ₃ N ₂ O ₂ [1] [3] |
| CAS Number | 111493-74-4 [1] [3] |
| Melting Point | 60-61°C |
| Boiling Point | 267.4 ± 40.0 °C (Predicted) |
| Density | 1.35 ± 0.1 g/cm ³ (Predicted) |
| Appearance | Solid |
| pKa | -2.85 ± 0.10 (Predicted) |
| Refractive Index | 1.469 |
| Vapor Pressure | 0.00816 mmHg at 25°C |

Synthesis Protocol

A common and effective method for the synthesis of **Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate** involves the N-methylation of its precursor, Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The detailed experimental procedure is outlined below.[\[4\]](#)

Materials and Reagents:

- Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate
- N,N-Dimethylformamide (DMF)
- Sodium hydride (60% dispersion in mineral oil)
- Iodomethane
- Ethyl acetate
- Water

- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

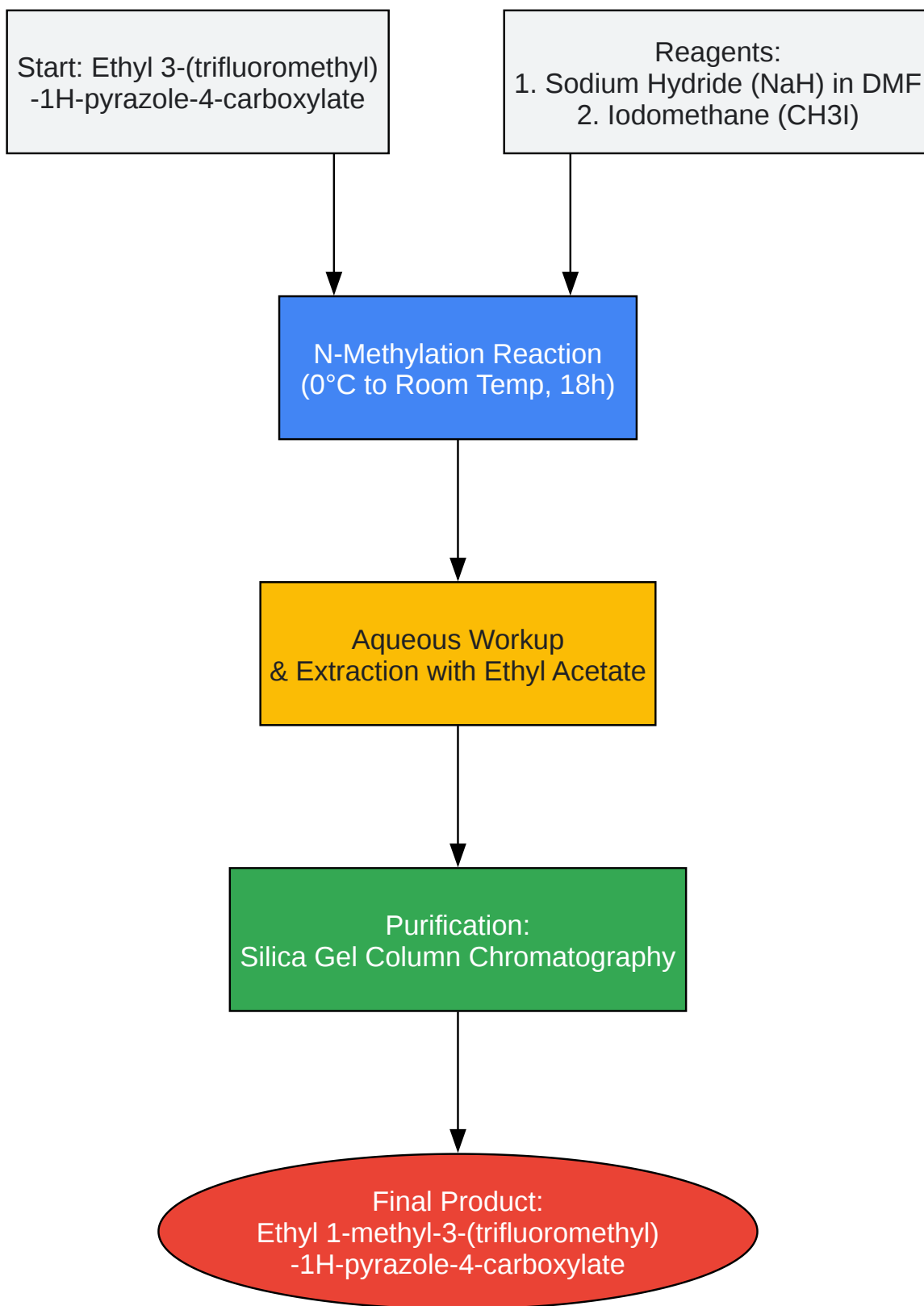
Procedure:

- Dissolve Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate (2.0 g, 9.61 mmol) in N,N-dimethylformamide (20 mL) in a suitable reaction flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium hydride (0.58 g, 14.42 mmol, 60% dispersion in mineral oil) to the solution at 0 °C.
- Stir the reaction mixture at 0 °C for 20 minutes.
- Add iodomethane (0.90 mL, 14.42 mmol) to the reaction mixture.
- Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.
- Upon completion, partition the mixture between ethyl acetate (100 mL) and water (50 mL).
- Separate the organic layer and wash it sequentially with water (5 x 50 mL) and saturated aqueous sodium chloride solution (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (90:10) as the eluent.

- The final product, Ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylate, is obtained as a solid (1.74 g, 81.7% yield).[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate**.



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Caption: Workflow for the N-methylation synthesis of the target compound.

Relevance in Drug Development and Research

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. The inclusion of a trifluoromethyl group in such structures can enhance their pharmacological properties.

This particular compound, **Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate**, serves as a valuable intermediate in the synthesis of more complex molecules. Pyrazole-containing structures are being actively investigated for various therapeutic applications, including:

- **Anti-inflammatory Agents:** Trifluoromethyl-pyrazole-carboxamides have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
- **Anticancer Therapeutics:** Various pyrazole derivatives have shown promising results as anticancer agents, targeting enzymes like cyclin-dependent kinases (CDKs) or exhibiting cytotoxic effects against cancer cell lines.[6]
- **Agrochemicals:** The pyrazole carboxamide structure is a key component in a class of fungicides that act as succinate dehydrogenase inhibitors.[7]

The title compound is a key building block for creating libraries of novel pyrazole derivatives to explore these and other potential therapeutic applications. Its structural features make it an attractive starting point for the development of new chemical entities in drug discovery programs.

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- To cite this document: BenchChem. [Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048749#ethyl-1-methyl-3-trifluoromethyl-1h-pyrazole-4-carboxylate-molecular-weight]

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